2-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-N-(2-methylphenyl)-2-oxoacetamide
Overview
Description
2-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-N-(2-methylphenyl)-2-oxoacetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a hydrazinyl group linked to a benzylidene moiety, which is further connected to an oxoacetamide group. The compound’s molecular formula is C16H15N3O3, and it has a molecular weight of 297.316 g/mol .
Preparation Methods
The synthesis of 2-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-N-(2-methylphenyl)-2-oxoacetamide typically involves the condensation reaction between 2-hydroxybenzaldehyde and 2-methylphenylhydrazine, followed by the reaction with oxoacetamide. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazinyl group.
Scientific Research Applications
2-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-N-(2-methylphenyl)-2-oxoacetamide has several scientific research applications:
Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, are being explored in various studies.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its role as a pharmacophore in drug design.
Mechanism of Action
The mechanism of action of 2-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-N-(2-methylphenyl)-2-oxoacetamide involves its interaction with specific molecular targets. The compound can act as a bidentate ligand, coordinating with metal ions through its hydrazinyl nitrogen and hydroxyl oxygen atoms. This coordination can influence the electronic properties of the metal center, leading to various catalytic and biological effects . The pathways involved in its biological activities are still under investigation, but it is believed to interfere with cellular processes by binding to specific enzymes or receptors.
Comparison with Similar Compounds
Similar compounds to 2-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-N-(2-methylphenyl)-2-oxoacetamide include:
2-[(2E)-2-(3-hydroxybenzylidene)hydrazinyl]-N-(2-methylphenyl)-2-oxoacetamide: This compound has a similar structure but with a hydroxyl group at a different position on the benzylidene moiety.
2-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-N-(2-methylphenyl)-2-oxoacetamide: Another structural isomer with the hydroxyl group at the para position.
N-{2-[(2E)-2-(3-hydroxybenzylidene)hydrazino]-2-oxoethyl}-2,2-diphenylacetamide: This compound has a different substitution pattern on the oxoacetamide group.
These similar compounds highlight the versatility of the hydrazinyl-benzylidene-oxoacetamide framework and its potential for modification to achieve desired chemical and biological properties.
Properties
IUPAC Name |
N'-[(E)-(2-hydroxyphenyl)methylideneamino]-N-(2-methylphenyl)oxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-11-6-2-4-8-13(11)18-15(21)16(22)19-17-10-12-7-3-5-9-14(12)20/h2-10,20H,1H3,(H,18,21)(H,19,22)/b17-10+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HABQHAKOVWKEJI-LICLKQGHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=O)NN=CC2=CC=CC=C2O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)C(=O)N/N=C/C2=CC=CC=C2O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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